![molecular formula C6H5ClFNO2S B2663876 6-(Chloromethyl)pyridine-2-sulfonyl fluoride CAS No. 2411278-53-8](/img/structure/B2663876.png)
6-(Chloromethyl)pyridine-2-sulfonyl fluoride
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Overview
Description
“6-(Chloromethyl)pyridine-2-sulfonyl fluoride” is a type of sulfonyl fluoride, which is a class of compounds that have found significant utility as reactive probes in chemical biology and molecular pharmacology . Sulfonyl halides, to which sulfonyl fluorides belong, have tetrahedral sulfur centres attached to two oxygen atoms, an organic radical, and a halide .
Synthesis Analysis
Sulfonyl fluorides can be synthesized using sulfonic acids and their salts . One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride, achieving 90–99% yields in one hour . Another approach involves an electrochemical oxidative coupling of thiols and potassium fluoride .Molecular Structure Analysis
The molecular structure of sulfonyl fluorides, including “6-(Chloromethyl)pyridine-2-sulfonyl fluoride”, involves a sulfur atom bonded to two oxygen atoms, an organic radical, and a fluoride . The S=O, S−C, and S−F bond distances are respectively 142.4, 176.3, and 204.6 pm .Chemical Reactions Analysis
Sulfonyl fluorides are reactive enough to fluorinate both pyridine and quinuclidine, demonstrating their superior reactivity over N-fluoropyridinium and N-fluoroquinuclidinium reagents . They have been widely adopted as a novel set of click reagents since their introduction by Sharpless in 2014 .Physical And Chemical Properties Analysis
Sulfonyl fluorides, including “6-(Chloromethyl)pyridine-2-sulfonyl fluoride”, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
Chemosensor for Fluoride Ions
2,6-Bis(2-benzimidazolyl)pyridine, a related compound, has been employed as a chemosensor for the detection of fluoride ions. The binding of anionic guest species with this ligand is studied using UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR techniques, indicating its potential as a chemical shift and optical modification-based sensor for fluoride ion detection (B. Chetia, P. Iyer, 2008).
Environmental Remediation
In the context of environmental remediation, heat-activated persulfate oxidation has been evaluated for the decomposition of perfluorooctanoic acid (PFOA), 6:2 fluorotelomer sulfonate, and PFOS under conditions suitable for in-situ groundwater remediation. This process highlights the potential for using advanced oxidative processes to address contamination by fluorinated compounds (Saerom Park, Linda S. Lee, V. Medina, Aaron Zull, S. Waisner, 2016).
Electrochemical Degradation of PFAS
The electrochemical treatment of poly- and perfluoroalkyl substances (PFASs) in wastewater emphasizes the degradation and mineralization of these persistent pollutants, including 6:2 fluorotelomer sulfonamide alkylbetaine and 6:2 fluorotelomer sulfonate. This method offers a promising approach for the management of PFAS emissions from industrial sources (Beatriz Gómez-Ruiz, S. Gómez-Lavín, N. Diban, Virginie Boiteux, Adeline Colin, X. Dauchy, A. Urtiaga, 2017).
Advanced Oxidation Processes
The stability and degradation kinetics of 6:2 fluorotelomer sulfonate under advanced oxidation processes were studied, providing insights into the environmental fate and treatability of PFOS alternatives. This research contributes to understanding the degradability of fluorotelomer compounds and the potential for their removal from contaminated environments (Xiaoli Yang, Jun Huang, Kunlun Zhang, Gang Yu, S. Deng, Bin Wang, 2014).
Fluorinated Polyamides
In material science, the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrates the application of fluorinated diamines in high-performance polymers. These polymers exhibit desirable properties such as high thermal stability, low dielectric constants, and excellent mechanical strength, highlighting the role of fluorinated compounds in advanced material development (Xiao-Ling Liu, Daniel K. Wu, R. Sun, La-Mei Yu, Jianwen Jiang, Shou-Ri Sheng, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This approach opens new horizons for the synthesis of sulfonyl fluorides and is expected to find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .
properties
IUPAC Name |
6-(chloromethyl)pyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-4-5-2-1-3-6(9-5)12(8,10)11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNYAUKKRIHFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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